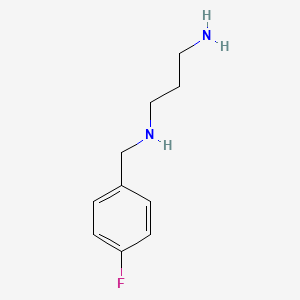

N-(4-fluorobenzyl)propane-1,3-diamine

Overview

Description

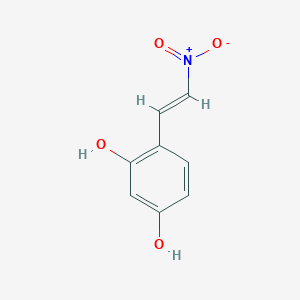

“N-(4-fluorobenzyl)propane-1,3-diamine” is a chemical compound with the CAS No. 97146-01-5. It is offered by various suppliers for research purposes .

Molecular Structure Analysis

The molecular formula of “N-(4-fluorobenzyl)propane-1,3-diamine” is C10H15N2F . The molecular weight is 210.3 .Chemical Reactions Analysis

The chemical reactions involving 1,3-diamines are diverse and complex. They are significant motifs in natural products and serve as building blocks in synthetic organic chemistry . A study on the synthesis of bis (2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis (4-fluorobenzyl)spirocyclotetraphosphazene provides insights into the potential chemical reactions involving similar compounds .Scientific Research Applications

Algicidal Agent for Harmful Algae Control

N-(4-fluorobenzyl)propane-1,3-diamine derivatives have been used to develop a variety of algicides for harmful algae control that cause water pollution . These derivatives have shown promising results in controlling harmful algal species, such as Microcystis sp., Microcystis aeruginosa, Hererocapsa circularisquama, Chattonella marina, and Heterosigma akashiwo .

Catalyst for Transfer Hydrogenation of Carbonyl Compounds

A water-soluble Pd(II) complex of N′-(pyridin-2-yl)propane-1,3-diamine modified β-cyclodextrin (Pd(II)@PyPDA:β-CD) has been synthesized and used as a homogeneous, ecofriendly, and reusable catalyst for transfer hydrogenation of aromatic ketones to secondary alcohols . This catalyst has shown significant substrate selectivity and can be reused multiple times with only a small decrease in its catalytic activity .

Drug Synthesis

N-(4-fluorobenzyl)propane-1,3-diamine is used in the synthesis of various drugs. The specific drugs and their therapeutic applications would depend on the other components used in the synthesis process.

Bioconjugation

Bioconjugation is a process where two biomolecules are chemically joined together. N-(4-fluorobenzyl)propane-1,3-diamine can be used in bioconjugation processes to create new compounds with unique properties.

Material Science

In the field of material science, N-(4-fluorobenzyl)propane-1,3-diamine can be used to create new materials with unique properties. These properties can be tailored based on the other components used in the synthesis process.

Safety and Hazards

The safety data sheet for 1,3-Diaminopropane, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, harmful if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDENKGKOZFIGOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCCN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

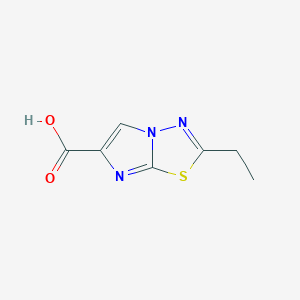

![Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3175993.png)

![1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3176057.png)

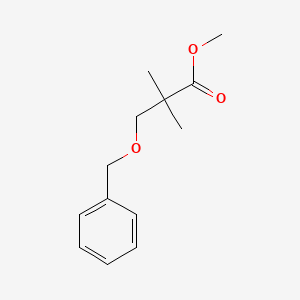

![5-Benzyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B3176079.png)